

Reference Standard Characterization Guide: 5-Methoxybenzo[d]isothiazol-3-amine[1]

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Compound of Interest

Compound Name: 5-Methoxybenzo[d]isothiazol-3-amine
CAS No.: 613262-21-8
Cat. No.: B2834084

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Executive Summary

Establishing a primary reference standard for **5-Methoxybenzo[d]isothiazol-3-amine** presents unique challenges due to the electronic effects of the 5-methoxy substituent and the lability of the isothiazole ring under certain conditions.

This guide objectively compares the two industry-standard methodologies for qualification: the Traditional Mass Balance Approach (HPLC-UV + TGA + KF) versus the Absolute Quantification Approach (qNMR).[1] While mass balance remains common in QC release, this guide demonstrates why qNMR is the superior choice for establishing the primary reference standard for this specific scaffold, primarily due to its ability to quantify without response factor bias and its orthogonality to chromatographic retention mechanisms.[2]

Part 1: The Molecule & The Challenge

Target Molecule: **5-Methoxybenzo[d]isothiazol-3-amine** Chemical Class:

Benzo[d]isothiazoles Critical Attributes:

- **Electronic Effect:** The 5-OMe group is an electron-donating group (EDG).[1] In this scaffold, it increases electron density at the C-3 amine, making it more nucleophilic than the unsubstituted parent.
- **Stability Risk:** The isothiazole N-S bond is susceptible to cleavage by strong nucleophiles or reducing agents, potentially leading to ring-opened disulfide impurities (e.g., 2,2'-disulfanediyldis(5-methoxybenzonitrile) derivatives).[1][2]
- **Isomerism:** Synthetic routes often yield regioisomers (4-OMe or 6-OMe analogues) that are difficult to separate by standard C18 HPLC due to similar lipophilicity.[1]

Part 2: Comparative Analysis of Characterization

Methods

Method A: Traditional Mass Balance (The "Subtract from 100" Method)

The industry workhorse for routine lot release, but flawed for primary standardization.[2]

Principle: Purity =

[2]

Feature	Performance Data	Limitations for This Scaffold
Accuracy		Response Factor Bias: The 5-OMe group significantly alters UV absorption () compared to impurities like the ring-opened nitrile.[1] HPLC Area % Weight %.
Specificity	High (Chromatographic)	Regioisomer Co-elution: 4-OMe and 6-OMe isomers often co-elute with the 5-OMe target on standard gradients.[1]
Speed	Slow (2-3 days)	Requires 3 separate techniques (HPLC, KF/LOD, ROI).
Sample Usage	High (>100 mg)	Destructive testing required for ROI (Residue on Ignition) and KF.

Method B: Quantitative NMR (qNMR) (The "Absolute" Method)

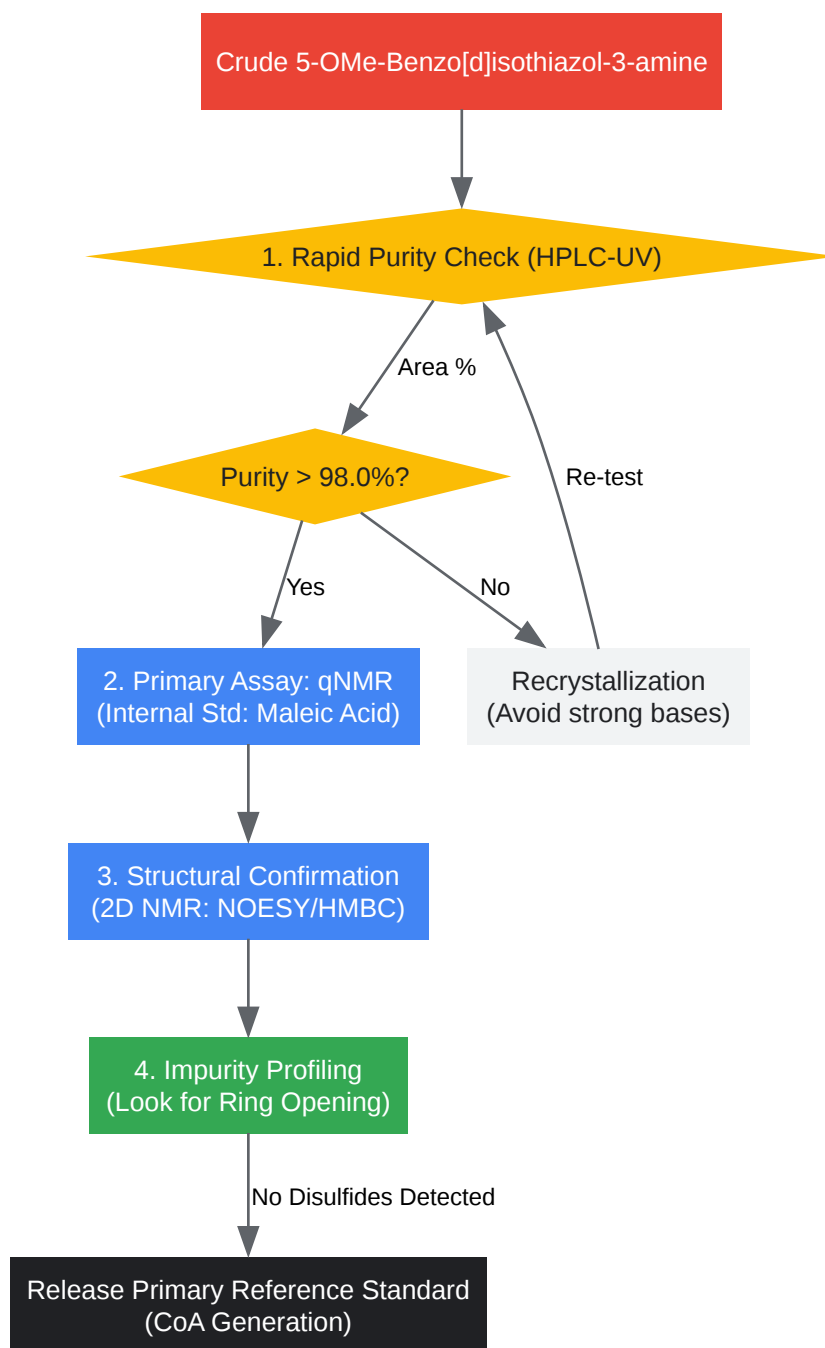
The recommended approach for establishing the Primary Reference Standard.

Principle: Direct molar ratio comparison against a NIST-traceable Internal Standard (IS).

Feature	Performance Data	Advantages for This Scaffold
Accuracy		No Response Factors: Signal intensity is strictly proportional to proton count.[1] The high UV absorbance of the benzisothiazole core does not skew results.
Specificity	High (Structural)	Isomer Resolution: The aromatic protons of 4-, 5-, and 6-OMe isomers have distinct coupling constants (J -values) and chemical shifts.[1]
Speed	Fast (< 4 hours)	Simultaneous identification and quantification.
Sample Usage	Low (< 20 mg)	Non-destructive (sample can be recovered if necessary).

Part 3: Decision Logic & Workflow

The following diagram illustrates the critical decision pathway for characterizing this material. Note the "Red Flag" loop for isothiazole ring opening.



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Caption: Workflow for establishing the Primary Reference Standard. Note the critical reliance on qNMR for assay assignment to bypass UV response factor errors.

Part 4: Experimental Protocols

Protocol 1: Quantitative NMR (qNMR)

Objective: Determine absolute purity (Assay) with metrological traceability.[3]

- Internal Standard (IS) Selection:
 - Compound: Maleic Acid (TraceCERT® or equivalent NIST-traceable grade).[1]
 - Rationale: Maleic acid provides a sharp singlet at 6.2 ppm, typically in a clear window for benzoisothiazoles (aromatics appear 6.8–8.0 ppm; OMe at ~3.8 ppm).[2]
- Solvent: DMSO-

(prevents aggregation and ensures solubility of the polar amine).
- Sample Preparation:
 - Weigh accurately () mg approx. 15 mg of the Sample () and 10 mg of Internal Standard () into the same vial.
 - Dissolve in 0.75 mL DMSO-
.
- Acquisition Parameters (Critical for Accuracy):
 - Pulse Angle:

[2]
 - Relaxation Delay ():

seconds (Must be

of the slowest relaxing proton).

- Scans: 64 (to ensure S/N ratio > 300:1).
- Temperature: 298 K (controlled).
- Calculation:

[2]

- Where

= Integral area,

= Number of protons (IS=2, Sample=1 for aromatic proton),

= Molar mass,

= weighed mass,

= Purity of IS.[2]

Protocol 2: Orthogonal Impurity Profiling (HPLC-UV)

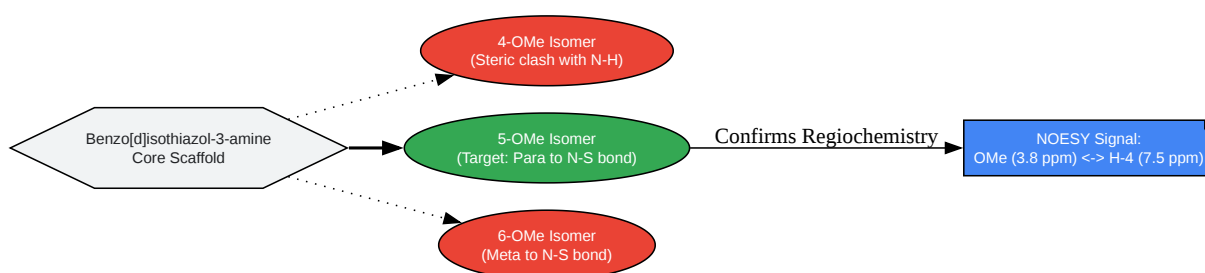
Objective: Detect impurities that are proton-deficient (inorganic salts) or overlap in NMR.[1]

- Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 μm .[2]
- Mobile Phase:
 - A: 0.1% Formic Acid in Water (Acidic pH stabilizes the amine).
 - B: Acetonitrile.
- Gradient: 5% B to 95% B over 20 minutes.
- Detection: UV at 254 nm (aromatic core) and 290 nm (specific to extended conjugation).

- Critical Check: Look for a late-eluting peak. The disulfide dimer (oxidative degradation product) is highly lipophilic and will elute significantly later than the monomer.

Part 5: Structural Verification (Visualized)

The specific challenge with **5-methoxybenzo[d]isothiazol-3-amine** is distinguishing it from the 4-methoxy and 6-methoxy isomers.[1]



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Caption: Regioisomer differentiation strategy. The 5-OMe position is confirmed by a specific NOE correlation between the methoxy protons and the adjacent aromatic proton at position 4. [1]

References

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